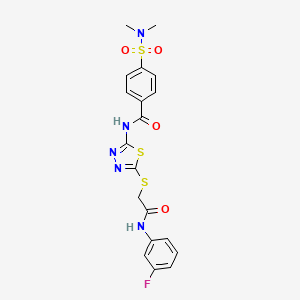
5-Fluoro-2,4-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5FO3 and a molecular weight of 156.11 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5FO3/c8-5-1-4 (3-9)6 (10)2-7 (5)11/h1-3,10-11H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 303.3±22.0 °C and a predicted density of 1.527±0.06 g/cm3 . Its pKa value is predicted to be 6.32±0.23 .Aplicaciones Científicas De Investigación
Insecticidal Activity : A study by Mohan, Vishalakshi, Bhat, Rao, and Kendappa (2004) discusses the synthesis of 1,3,4-oxadiazoles containing a fluoro-phenyl group, which manifest low insecticidal activity against certain crop pests (Mohan et al., 2004).
Solvatochromic Fluorophores : Research by Okada, Sugai, and Chiba (2016) describes the design and synthesis of water-soluble solvatochromic fluorophores based on a push-pull strategy. These compounds exhibit high quantum yields and large Stokes shifts, making them valuable in chemical biology and medicinal chemistry (Okada, Sugai, & Chiba, 2016).
Fluorescence-Based Chemosensors : Gao et al. (2014) report on the creation of salicylaldehydes derivatives for detecting copper ions. These compounds can be used for visual detection and bioimaging, signifying their potential in analytical chemistry (Gao et al., 2014).
Anticancer Activity : Lawrence et al. (2003) describe the synthesis of fluorinated analogues of combretastatin A-4, which retain potent cell growth inhibitory properties, thus highlighting their relevance in cancer research (Lawrence et al., 2003).
Electrocatalytic Activity : Pariente et al. (1996) explore dihydroxybenzaldehydes for oxidative electrodeposition onto electrodes. Modified electrodes with these compounds show catalytic activity in electrooxidation, useful in biosensor design (Pariente, Tobalina, Darder, & Lorenzo, 1996).
Synthesis of Radiopharmaceuticals : Orlovskaja et al. (2016) discuss the synthesis of fluorine-18 labeled benzaldehydes, used as precursors in radiopharmaceuticals for positron emission tomography, vital in medical imaging (Orlovskaja et al., 2016).
Safety and Hazards
The safety information for 5-Fluoro-2,4-dihydroxybenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing eye protection/face protection .
Propiedades
IUPAC Name |
5-fluoro-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJUKXLHKFKYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2889393.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2889394.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2889398.png)

![3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889400.png)


![8-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2889405.png)
![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)


![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)
